

assessing the biocompatibility of morpholine oleate for specific applications

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Compound of Interest

Compound Name: Morpholine oleate

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Assessing the Biocompatibility of Morpholine Oleate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Morpholine oleate, a salt formed from the reaction of morpholine and oleic acid, is utilized in various formulations, including cosmetics and potentially as an excipient in drug delivery systems due to its surfactant properties.^[1] Understanding its biocompatibility is crucial for ensuring the safety and efficacy of final products. This guide provides a comparative assessment of the biocompatibility of **morpholine oleate** against two common alternative non-ionic surfactants, Polysorbate 80 and Labrasol®, supported by available experimental data.

Executive Summary

While in vivo studies on morpholine oleic acid salt (MOAS) have established a no-observed-adverse-effect level (NOAEL) and a lack of carcinogenicity at tested doses, there is a notable absence of publicly available in vitro cytotoxicity and hemolysis data.^{[2][3][4]} This lack of quantitative in vitro data makes direct comparison with alternative surfactants challenging. Alternatives like Polysorbate 80 and Labrasol® have been more extensively studied in vitro, though with some variability in reported results. This guide summarizes the available data to aid in the selection of appropriate excipients for specific applications.

Data Presentation: Comparative Biocompatibility

The following tables summarize the available quantitative data for **morpholine oleate** and its alternatives.

Table 1: In Vitro Cytotoxicity Data

Compound	Assay Type	Cell Line	IC50 Value	Citation(s)
Morpholine Oleate	MTT, LDH	-	Data not available	-
Polysorbate 80	MTT	Human Fibroblasts	Data not available	-
MTT	Human Keratinocytes	Data not available	-	
Labrasol®	MTT	Caco-2	2 µg/mL	[5]
MTT	Various Cancer Cell Lines	0.02 - 0.05 µg/mL	[5]	
alamarBlue®	(Cell line not specified)	0.51 mg/mL	[6]	

Table 2: Hemolysis Data

Compound	Assay Type	Species	Results	Citation(s)
Morpholine Oleate	In vitro hemolysis	-	Data not available	-
Polysorbate 80	In vitro hemolysis	Human	>80 µL/mL induces 50% hemolysis	[7]
In vitro hemolysis	-	Macromolecular impurities can cause severe hemolysis	[8]	
Labrasol®	RBC Lysis Assay	Human	Showed hemolytic activity	[9]
In vitro hemolysis	-	Hemolytic potential observed at 0.25 mg/mL	[7]	

Table 3: In Vivo Toxicity and Irritation Data

Compound	Study Type	Species	Key Findings	Citation(s)
Morpholine Oleate	91-day study (oral)	Mice	NOAEL: 400 mg/kg bw/day	[3]
Chronic toxicity (oral)	Mice	Growth retardation at high doses; no carcinogenic effect	[2]	
Teratogenicity (oral)	Rats	NOAEL (fetus): 936 mg/kg/day; NOAEL (dam): <234 mg/kg/day	[4]	
Irritation	-	Potential for transient skin redness and eye irritation	[10]	
Polysorbate 80	-	-	Generally considered non- toxic	[6]
Labrasol®	Ocular irritation	Rabbit	Non-irritant at 0.5-3.0%; slightly irritant at 5.0%	[3][11]
Acute toxicity (oral)	Rat	LD50: 22 g/kg		

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below. These represent standard protocols and may require optimization for specific applications.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Exposure:** Treat the cells with various concentrations of the test compound (e.g., **morpholine oleate**) and control substances. Include untreated cells as a control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of lysed

cells.

Protocol:

- **Cell Seeding and Treatment:** Follow the same procedure as for the MTT assay (steps 1-3).
- **Sample Collection:** After the incubation period, collect the cell culture supernatant from each well.
- **LDH Reaction:** Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
- **Absorbance Measurement:** Measure the absorbance of the formazan product at a specific wavelength (usually around 490 nm).
- **Data Analysis:** Determine the amount of LDH released for each treatment condition and express it as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

In Vitro Hemolysis Assay

This assay assesses the potential of a substance to damage red blood cells (erythrocytes).

Principle: When red blood cells are damaged, they release hemoglobin. The amount of hemoglobin released into the surrounding medium can be quantified spectrophotometrically.

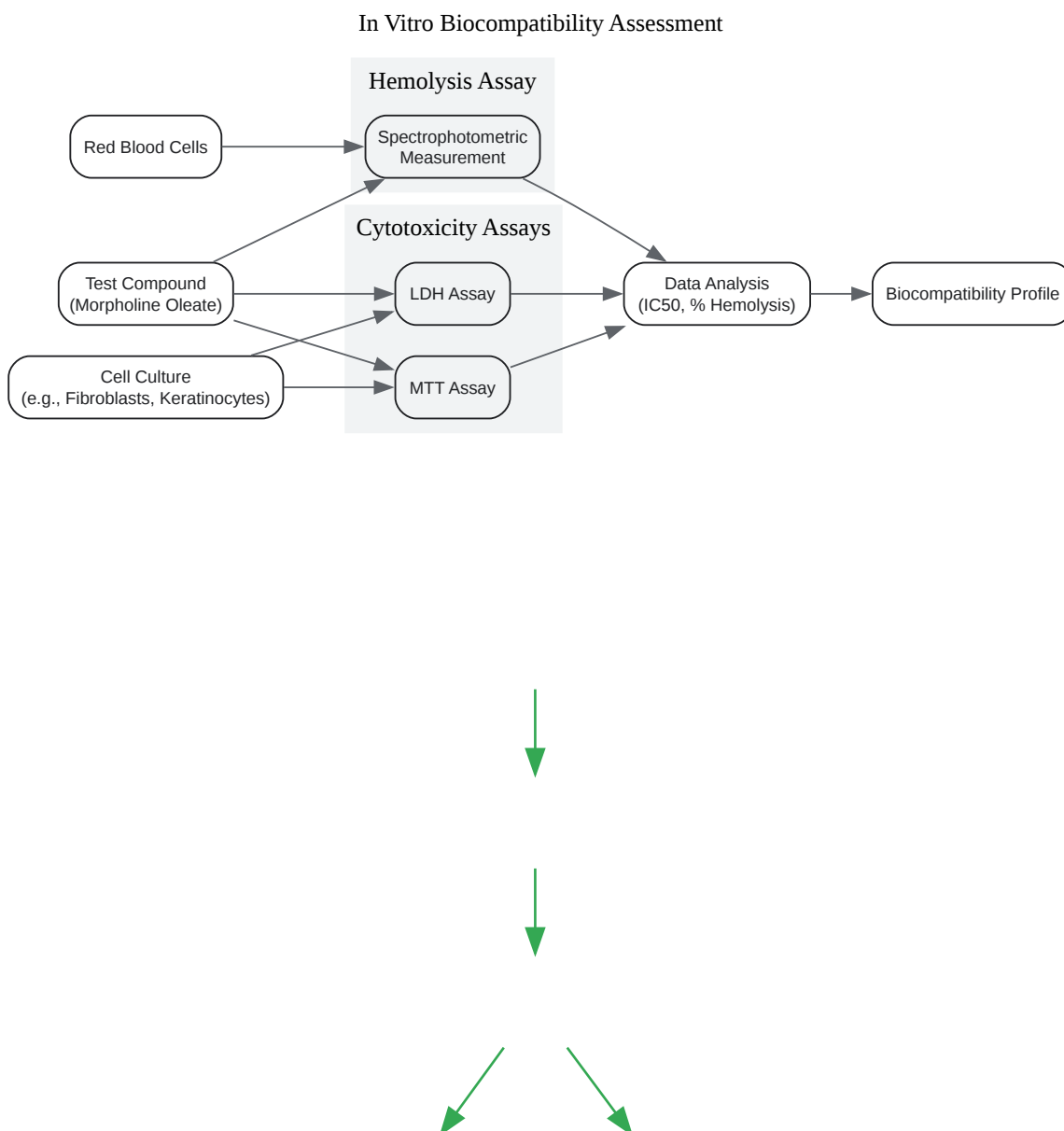
Protocol:

- **Blood Collection and Preparation:** Obtain fresh whole blood from a suitable species and prepare a red blood cell (RBC) suspension in a buffered saline solution.
- **Compound Incubation:** Incubate the RBC suspension with various concentrations of the test compound, a positive control (e.g., Triton X-100 for 100% hemolysis), and a negative control (saline buffer).

- Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.
- Centrifugation: Centrifuge the samples to pellet the intact RBCs.
- Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm.
- Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.

Visualizations

The following diagrams illustrate key concepts and workflows related to biocompatibility assessment.



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